molecular formula C9H6ClNO2 B15070189 7-Chloro-1H-indole-5-carboxylic acid CAS No. 887591-41-5

7-Chloro-1H-indole-5-carboxylic acid

Cat. No.: B15070189
CAS No.: 887591-41-5
M. Wt: 195.60 g/mol
InChI Key: XGPJDPNLYSERAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1H-indole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the chlorination of indole-5-carboxylic acid using reagents such as thionyl chloride or phosphorus pentachloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .

Scientific Research Applications

7-Chloro-1H-indole-5-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and carboxylic acid group at specific positions on the indole ring enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug development .

Properties

CAS No.

887591-41-5

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

7-chloro-1H-indole-5-carboxylic acid

InChI

InChI=1S/C9H6ClNO2/c10-7-4-6(9(12)13)3-5-1-2-11-8(5)7/h1-4,11H,(H,12,13)

InChI Key

XGPJDPNLYSERAL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=C(C=C21)C(=O)O)Cl

Origin of Product

United States

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